![molecular formula C27H25ClN2O B4267799 6-chloro-2-(2,4-dimethylphenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide](/img/structure/B4267799.png)
6-chloro-2-(2,4-dimethylphenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide
Overview
Description
6-chloro-2-(2,4-dimethylphenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 6-CDIQ and is a quinoline derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 6-CDIQ is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. It has also been found to modulate the expression of various genes involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
6-CDIQ has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. It has also been found to reduce inflammation by modulating the expression of cytokines and chemokines. Additionally, it has been found to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-CDIQ in lab experiments is its ability to selectively target cancer cells and induce apoptosis. It also exhibits low toxicity and has been found to be well-tolerated in animal studies. However, one of the limitations of using 6-CDIQ is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 6-CDIQ. One of the areas of interest is its potential use in combination therapy with other anticancer drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-CDIQ and its potential applications in various fields of research.
Conclusion:
In conclusion, 6-chloro-2-(2,4-dimethylphenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide is a chemical compound that has shown promising results in scientific research. Its potential applications in the fields of cancer research and neurodegenerative diseases make it an area of interest for future studies. The synthesis method of 6-CDIQ has been established, and its mechanism of action and biochemical and physiological effects have been extensively studied. However, further research is needed to fully understand its potential applications and limitations in various fields of research.
Scientific Research Applications
6-CDIQ has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiproliferative, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(4-propan-2-ylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O/c1-16(2)19-6-9-21(10-7-19)29-27(31)24-15-26(22-11-5-17(3)13-18(22)4)30-25-12-8-20(28)14-23(24)25/h5-16H,1-4H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWAPXLQIGOAJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=CC=C(C=C4)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(2,4-dimethylphenyl)-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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